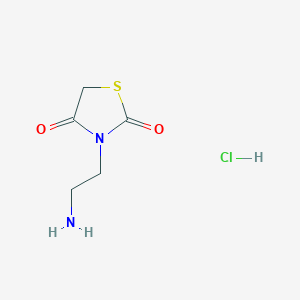

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Descripción general

Descripción

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the reaction of 2-aminoethanethiol with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring. The final product is obtained by treating the thiazolidine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

General Information

-

Synonyms : 3-(2-Aminoethyl)-thiazolidine-2,4-dione, HCl; 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride (1:1); 3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidine hydrochloride, 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamine hydrochloride

Types of Chemical Reactions

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride can undergo several types of chemical reactions due to its functional groups, including oxidation, reduction, and substitution.

-

Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

-

Reduction : Reduction reactions can convert the dione moiety to a diol or form thiol derivatives.

-

Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reaction Conditions

The reaction conditions for this compound vary depending on the type of reaction.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid | Controlled temperature, specific pH |

| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, inert atmosphere |

| Substitution | Alkyl halides, acyl chlorides | Basic conditions, appropriate solvent (e.g., dimethylformamide) |

Major Products Formed

The products formed from the chemical reactions of this compound depend on the reaction type.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Diols, thiol derivatives |

| Substitution | Substituted thiazolidine derivatives |

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of cysteamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring. The final product is obtained by treating the thiazolidine with hydrochloric acid to form the hydrochloride salt.

Aplicaciones Científicas De Investigación

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: A parent compound with similar structural features.

2-Aminoethanethiol: A precursor in the synthesis of the compound.

Maleic Anhydride: Another precursor used in the synthesis.

Uniqueness

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Actividad Biológica

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride, commonly known as a thiazolidinedione (TZD), is a compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves its role as an inhibitor of the extracellular signal-regulated kinase (ERK) docking domain. This compound specifically inhibits ERK binding rather than its activity at the ATP domain, disrupting the mitogen-activated protein kinase (MAPK)/ERK signaling pathway.

Biochemical Pathways

- MAPK/ERK Pathway : The inhibition of ERK binding leads to alterations in cellular signaling that can affect cell proliferation and survival.

- Sphingosine Kinase Inhibition : The compound has also been identified as a selective inhibitor of sphingosine kinase 2 (SphK2), which is involved in various cellular processes including apoptosis and cell migration .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Various studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound induces apoptosis in these cells by modulating the expression of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic factors .

- Antioxidant Properties : The compound has shown promising antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Mechanism : In a study focusing on TZD derivatives, compounds similar to 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione were shown to significantly decrease the viability of breast cancer cells while sparing normal cells. This selectivity highlights the therapeutic potential of TZDs in cancer treatment .

- Apoptosis Induction : The modulation of Bcl-2 family proteins was crucial in mediating apoptosis. Compounds were found to decrease levels of anti-apoptotic proteins (Bcl-2, Bcl-XL) and increase pro-apoptotic proteins (Bak, Bax) in cancer cells .

- SphK Inhibition : The compound's ability to inhibit SphK2 was linked to its anticancer effects, suggesting a dual pathway mechanism where both ERK and SphK pathways are targeted .

Pharmacokinetics

The pharmacokinetics of thiazolidinediones suggest good bioavailability and the ability to cross the blood-brain barrier. This property is essential for their potential use in treating central nervous system-related conditions. Environmental factors such as pH and temperature can influence the stability and efficacy of these compounds.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSVYLLONFKJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19382-49-1 | |

| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19382-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.